molecular formula C19H21ClN2O4S B4389804 1-(5-CHLORO-2-METHOXYBENZENESULFONYL)-N-PHENYLPIPERIDINE-4-CARBOXAMIDE

1-(5-CHLORO-2-METHOXYBENZENESULFONYL)-N-PHENYLPIPERIDINE-4-CARBOXAMIDE

Cat. No.: B4389804
M. Wt: 408.9 g/mol
InChI Key: AAFXDHQFNLQMIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-CHLORO-2-METHOXYBENZENESULFONYL)-N-PHENYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a sulfonyl group attached to a piperidine ring, which is further connected to a phenyl group The presence of the chloro and methoxy substituents on the phenyl ring adds to its distinctiveness

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-CHLORO-2-METHOXYBENZENESULFONYL)-N-PHENYLPIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the sulfonyl chloride intermediate: The reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with an appropriate base, such as triethylamine, in an organic solvent like dichloromethane.

    Coupling with piperidine: The sulfonyl chloride intermediate is then reacted with N-phenylpiperidine-4-carboxamide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(5-CHLORO-2-METHOXYBENZENESULFONYL)-N-PHENYLPIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in the presence of a base.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of sulfide or thiol derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(5-CHLORO-2-METHOXYBENZENESULFONYL)-N-PHENYLPIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-CHLORO-2-METHOXYBENZENESULFONYL)-N-PHENYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: An intermediate in the synthesis of glyburide.

    SSR149415: A selective, nonpeptide vasopressin V1b receptor antagonist with a similar sulfonyl structure.

Uniqueness

1-(5-CHLORO-2-METHOXYBENZENESULFONYL)-N-PHENYLPIPERIDINE-4-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its distinct structure allows for targeted interactions with molecular targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)sulfonyl-N-phenylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O4S/c1-26-17-8-7-15(20)13-18(17)27(24,25)22-11-9-14(10-12-22)19(23)21-16-5-3-2-4-6-16/h2-8,13-14H,9-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAFXDHQFNLQMIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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